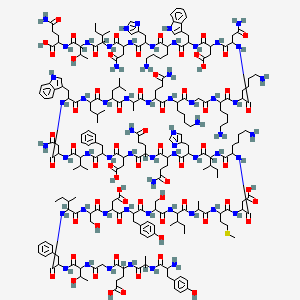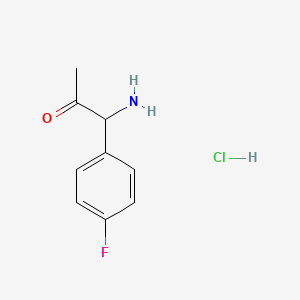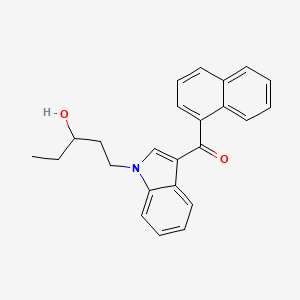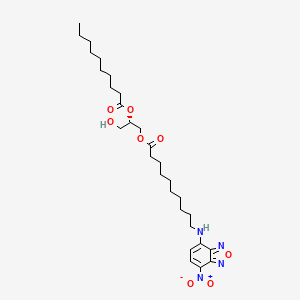
GIP (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GIP (Gastric Inhibitory Polypeptide) is a peptide hormone produced in the small intestine and stomach which plays an important role in controlling food intake and energy homeostasis. GIP is a member of the glucagon-like peptide family, which also includes glucagon, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide (GIP). GIP is secreted in response to ingestion of nutrients, particularly lipids and carbohydrates, and acts on cells in the pancreas, small intestine, and adipose tissue to regulate energy homeostasis. GIP has been studied extensively in humans and animals, and has been found to have numerous biological activities, including stimulation of insulin secretion, stimulation of fat storage, and appetite suppression.
Aplicaciones Científicas De Investigación
Insulin Secretion and Glucose Tolerance
Gastric inhibitory polypeptide (GIP) has been recognized as a potent insulinotropic hormone in humans. Studies have demonstrated that GIP can enhance insulin secretion, particularly when administered with glucose. This effect contributes to improved glucose tolerance in normal subjects, suggesting a significant role for GIP in glucose homeostasis during nutrient absorption (Dupré et al., 1973).
Role in Glucagon Secretion
GIP has also been shown to stimulate glucagon secretion in healthy individuals under normoglycemic conditions. This dose-dependent stimulation underlines the differences between GIP and other incretin hormones like GLP-1, which has a glucagonostatic effect (Meier et al., 2003).
Impact on Lipid Metabolism and Obesity
GIP plays a key role in lipid metabolism and fat deposition. Research suggests that compromised GIP action may be beneficial in obesity and insulin resistance. For instance, animals with chemically or genetically mediated biological GIP deficiency show protection against obesity and related metabolic disturbances. This indicates the potential of GIP receptor antagonists or GIP deficiency in managing obesity-related diabetes (Irwin & Flatt, 2009).
Potential for Therapeutic Applications
GIP's insulinotropic effects and its role in obesity have spurred interest in its potential as a therapeutic agent. Novel GIP analogues with enhanced plasma stability and anti-diabetic properties are being explored. Additionally, disruption of GIP signaling as a therapeutic strategy for obesity treatment has been proposed, supported by evidence from studies on GIP vaccination and receptor deficiency (Gault et al., 2003; Fulurija et al., 2008).
Bone Metabolism
Emerging research suggests that GIP may also play a role in bone metabolism. GIP has been found to inhibit bone resorption in humans, indicating its potential relevance in bone homeostasis and possibly in conditions like osteoporosis (Nissen et al., 2014).
Mecanismo De Acción
Target of Action
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone produced in the gastrointestinal tract in response to nutrients . The primary targets of GIP are the GIP receptors (GIPR), which are G protein-coupled receptors expressed in several tissues, including islet β-cells, adipocytes, bone cells, and the brain .
Mode of Action
GIP is synthesized by K cells found in the mucosa of the duodenum and the jejunum of the gastrointestinal tract . It circulates as a biologically active 42-amino acid peptide . GIP’s primary action is the stimulation of glucose-dependent insulin secretion . It acts directly on the GIPR expressed by pancreatic β-cells, stimulating insulin secretion . GIP also promotes energy storage via direct actions on adipose tissue, and enhances bone formation via stimulation of osteoblast proliferation and inhibition of apoptosis .
Biochemical Pathways
GIP, along with glucagon-like peptide-1 (GLP-1), belongs to a class of molecules referred to as incretins . These incretin hormones are responsible for a large part of the postprandial insulin secretion and therefore for postprandial glucose tolerance . Their contribution to postprandial glucose clearance may be as great as to correspond to 80% of the ingested amount of glucose . GIP also plays a role in adipocyte biology .
Pharmacokinetics
The pharmacokinetics of GIP-related compounds have been studied. For instance, LY3437943, a compound with agonist activity for GIP, has a half-life of approximately 6 days, supporting once-weekly dosing . The mean terminal half-life of LY3437943 ranged from 134-165 hours across different doses .
Result of Action
The primary result of GIP’s action is the potentiation of insulin secretion from pancreatic β-cells after food intake . This incretin effect is almost completely lost in people with type 2 diabetes (T2DM), and restoration of this deficiency would therefore be of great interest . GIP may also promote obesity . Chimeric peptides, combining elements of both peptides and capable of activating both receptors, have recently been demonstrated to have remarkable weight-losing and glucose-lowering efficacy in obese individuals with t2dm .
Action Environment
GIP secretion is primarily regulated by nutrients, especially fat . Environmental factors such as nutrient intake can therefore influence the action, efficacy, and stability of GIP. Moreover, GIP/GIPR signaling is disrupted in insulin-resistant states, such as obesity . Normalizing this function might represent a potential therapy in the treatment of obesity-associated metabolic disorders .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
GIP, human, has a common precursor with the glucose-dependent insulinotropic polypeptide (GIP) and is located immediately N-terminal to GIP . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
GIP, human, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces IκB-α degradation and nuclear translocation of NF-κB in human vascular endothelial cells and macrophages .
Molecular Mechanism
At the molecular level, GIP, human, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent proatherosclerotic peptide hormone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GIP, human, change over time. It has been observed that chronic infusion of GIP, human, accelerates the development of aortic atherosclerotic lesions .
Dosage Effects in Animal Models
In animal models, the effects of GIP, human, vary with different dosages . Chronic infusion of GIP, human, into ApoE−/− mice accelerated the development of aortic atherosclerotic lesions, which were inhibited by co-infusions with an anti-GIP, human, antibody .
Metabolic Pathways
GIP, human, is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
GIP, human, is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Propiedades
IUPAC Name |
5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWVYUBJRZYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C226H338N60O66S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4984 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)







![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)



